molecular formula C13H22O3 B13632647 Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13632647
M. Wt: 226.31 g/mol
InChI Key: UQNIVHONWBNLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-diethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of diethyl malonate with ethyl 2-bromo-2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the spiro compound through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate

Uniqueness

Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro structure and the presence of ethyl groups at the 2 and 5 positions. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-4-10-7-8-12(9-10)13(5-2,16-12)11(14)15-6-3/h10H,4-9H2,1-3H3

InChI Key

UQNIVHONWBNLPY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)(CC)C(=O)OCC

Origin of Product

United States

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